molecular formula C19H36O3 B14547921 Methyl 6-(6-heptyloxan-2-YL)hexanoate CAS No. 62136-72-5

Methyl 6-(6-heptyloxan-2-YL)hexanoate

Cat. No.: B14547921
CAS No.: 62136-72-5
M. Wt: 312.5 g/mol
InChI Key: LXRHTAWCDCHPSX-UHFFFAOYSA-N
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Description

Methyl 6-(6-heptyloxan-2-yl)hexanoate is a chemical compound with the molecular formula C16H30O3. It is an ester, which is a type of organic compound derived from an acid (in this case, hexanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. This compound is known for its unique structure, which includes a heptyloxan ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(6-heptyloxan-2-yl)hexanoate typically involves the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The general reaction can be represented as follows:

Hexanoic Acid+MethanolAcid CatalystMethyl 6-(6-heptyloxan-2-yl)hexanoate+Water\text{Hexanoic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Hexanoic Acid+MethanolAcid Catalyst​Methyl 6-(6-heptyloxan-2-yl)hexanoate+Water

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where hexanoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. The ester product is then separated from the reaction mixture by distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(6-heptyloxan-2-yl)hexanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to hexanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Another alcohol (e.g., ethanol) in the presence of a base catalyst (e.g., sodium ethoxide).

Major Products Formed

    Hydrolysis: Hexanoic acid and methanol.

    Reduction: Hexanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl 6-(6-heptyloxan-2-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 6-(6-heptyloxan-2-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Methyl 6-(6-heptyloxan-2-yl)hexanoate can be compared with other esters like:

    Methyl hexanoate: Similar in structure but lacks the heptyloxan ring, making it less complex.

    Ethyl hexanoate: Another ester of hexanoic acid but with an ethyl group instead of a methyl group.

    Propyl hexanoate: Similar to ethyl hexanoate but with a propyl group.

The uniqueness of this compound lies in its heptyloxan ring, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

62136-72-5

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 6-(6-heptyloxan-2-yl)hexanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-8-12-17-14-11-15-18(22-17)13-9-7-10-16-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

LXRHTAWCDCHPSX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCCC(O1)CCCCCC(=O)OC

Origin of Product

United States

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